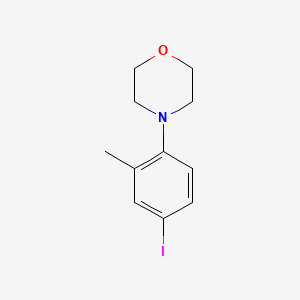

4-(4-Iodo-2-methylphenyl)morpholine

Descripción

Propiedades

IUPAC Name |

4-(4-iodo-2-methylphenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c1-9-8-10(12)2-3-11(9)13-4-6-14-7-5-13/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCXRBKHCCHVDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodo-2-methylphenyl)morpholine typically involves the reaction of 4-iodo-2-methylphenylamine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Iodo-2-methylphenyl)morpholine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

- Sodium azide

- Potassium cyanide

- Potassium permanganate

- Hydrogen peroxide

- Lithium aluminum hydride

- Sodium borohydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation reactions can produce oxidized morpholine derivatives.

Aplicaciones Científicas De Investigación

4-(4-Iodo-2-methylphenyl)morpholine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 4-(4-Iodo-2-methylphenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.

Comparación Con Compuestos Similares

Structural and Functional Analogues

The table below summarizes key structural and functional analogues of 4-(4-Iodo-2-methylphenyl)morpholine, highlighting differences in substituents, molecular weight, and biological relevance:

Detailed Comparative Analysis

Substituent Effects on Reactivity and Properties

- Iodine vs. Nitro Groups: The iodine atom in this compound introduces steric bulk and electron-withdrawing effects, which may enhance stability in biological environments. In contrast, the nitro group in 4-(4-nitrophenyl)morpholine increases polarity and reactivity, as seen in ozonolysis reactions requiring controlled ozone exposure . Thiomorpholine analogues (e.g., 4-(4-nitrophenyl)thiomorpholine) exhibit distinct solid-state structures due to sulfur’s larger atomic radius and ability to form weak C–H···O hydrogen bonds. This contrasts with morpholine’s oxygen, which favors tighter packing .

Actividad Biológica

Overview

4-(4-Iodo-2-methylphenyl)morpholine is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique chemical structure, which includes an iodine atom and a morpholine ring, contributing to its diverse biological interactions.

The synthesis of this compound typically involves the reaction of 4-iodo-2-methylphenylamine with morpholine. The reaction is often conducted in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under elevated temperatures to facilitate the formation of the compound. The resulting product can undergo various chemical reactions, including substitution, oxidation, and reduction, allowing for further functionalization.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest moderate to high potency against certain pathogens:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.62 |

| Escherichia coli | 31.25 |

| Pseudomonas aeruginosa | 62.50 |

These findings highlight the potential of this compound as an antimicrobial agent, warranting further investigation into its mechanisms of action and therapeutic applications .

Anticancer Activity

In vitro studies have also explored the anticancer properties of this compound. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values indicating its efficacy:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 12.39 |

| LN-229 (glioblastoma) | 7.81 |

| 769-P (renal adenocarcinoma) | 10.00 |

The results suggest that this compound may induce apoptosis in cancer cells, potentially through pathways involving cell cycle arrest and modulation of signaling cascades .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary studies indicate that it may bind to enzymes or receptors involved in critical cellular processes, thereby modulating their activity. This interaction could lead to alterations in gene expression and cellular signaling pathways, contributing to its observed antimicrobial and anticancer effects.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several morpholine derivatives, including this compound, against clinical isolates of resistant bacteria. The results demonstrated that this compound exhibited superior activity compared to traditional antibiotics, suggesting a potential role in treating resistant infections .

- Cytotoxicity Against Cancer Cells : In a comparative analysis of various morpholine derivatives, this compound was identified as one of the most potent compounds against glioblastoma cells. The study highlighted its mechanism involving apoptosis induction and cell cycle disruption, positioning it as a candidate for further development in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for 4-(4-Iodo-2-methylphenyl)morpholine, and how can reaction efficiency be optimized?

A robust synthesis typically involves coupling morpholine derivatives with halogenated aryl precursors. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) are effective for introducing the iodo-methylphenyl group to morpholine. Key parameters include:

- Catalyst selection : PdCl₂(PPh₃)₂ or Pd(OAc)₂ with phosphine ligands (e.g., PCy₃) to enhance regioselectivity .

- Solvent and base : Use polar aprotic solvents (DMF, DMSO) with K₂CO₃ or Cs₂CO₃ to stabilize intermediates .

- Purification : Column chromatography (silica gel) or recrystallization from ethanol to isolate the product .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and purity. Aromatic protons appear downfield (δ 7.0–8.5 ppm), while morpholine protons resonate at δ 3.5–4.0 ppm .

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve iodine-heavy atom effects. SHELX programs are widely validated for morpholine derivatives .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~345 g/mol for C₁₁H₁₃INO₂).

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields or purity for this compound?

Discrepancies often arise from:

- Reaction conditions : Temperature fluctuations (±5°C) or trace moisture can alter yields. Optimize inert atmosphere protocols (argon/nitrogen) .

- Impurity profiling : Use HPLC with UV detection (λ = 254 nm) to identify byproducts. Reference standards (e.g., EP impurity guidelines) help quantify contaminants .

- Reproducibility : Validate methods across multiple labs using standardized reagents (≥99% purity) and calibrated equipment.

Q. What strategies ensure the stability of this compound under experimental conditions?

- Light sensitivity : Store in amber vials at –20°C to prevent photodeiodination.

- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C) .

- Solvent compatibility : Avoid protic solvents (e.g., water, alcohols) that may hydrolyze the morpholine ring. Use anhydrous DCM or THF for reactions .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking studies : Use software like AutoDock Vina to predict binding affinity at target sites (e.g., kinase domains). The iodo group’s van der Waals radius (~1.98 Å) is critical for steric interactions .

- QSAR modeling : Correlate substituent electronic effects (Hammett σ values) with biological activity. Morpholine’s electron-rich oxygen may enhance solubility and pharmacokinetics .

Methodological Challenges

Q. What analytical techniques resolve structural ambiguities in iodine-containing morpholine derivatives?

Q. How can researchers mitigate hazards during large-scale synthesis?

- Toxicity assessment : Refer to ECHA guidelines for iodine compounds. Use fume hoods and PPE (gloves, goggles) .

- Waste disposal : Neutralize iodinated byproducts with Na₂S₂O₃ before disposal .

Data Reporting Standards

Q. What metadata should accompany publications on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.